REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([NH2:10])[N:7]=[C:6]([NH2:11])[CH:5]=1.[NH3:13]>CO>[NH2:11][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([NH2:10])[N:7]=1)[C:3]([NH2:13])=[O:2]
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Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=NC(=C1)N)N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
62 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
afterwards filtered through decalite
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)N)C=C(N1)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |